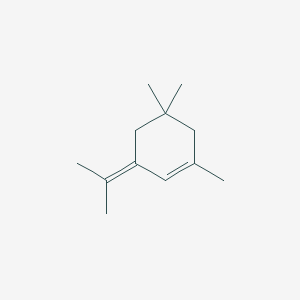
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is an organic compound belonging to the class of cycloalkenes. It is characterized by a cyclohexene ring substituted with three methyl groups and a propan-2-ylidene group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene derivatives. For instance, the reaction of 1,5,5-trimethylcyclohexene with isopropylidene chloride in the presence of a strong base such as sodium hydride can yield the desired compound. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure consistent product quality and high throughput. Catalysts such as zeolites or metal oxides may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can reduce the double bond, yielding saturated cyclohexane derivatives.
Substitution: Halogenation reactions with reagents such as bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
Scientific Research Applications
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene involves its interaction with specific molecular targets. The compound’s reactivity is primarily driven by the presence of the double bond and the electron-donating methyl groups. These structural features enable the compound to participate in various chemical reactions, including electrophilic addition and nucleophilic substitution. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar cyclohexene structure but different substituents.
β-Pinene: Another isomer of pinene with distinct stereochemistry.
γ-Terpinene: A related compound with a similar cyclohexene ring but different functional groups.
Uniqueness
1,5,5-Trimethyl-3-(propan-2-ylidene)cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other cyclohexene derivatives. Its combination of methyl and propan-2-ylidene groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
50523-39-2 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
1,5,5-trimethyl-3-propan-2-ylidenecyclohexene |
InChI |
InChI=1S/C12H20/c1-9(2)11-6-10(3)7-12(4,5)8-11/h6H,7-8H2,1-5H3 |
InChI Key |
GFUXRTHELALHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C)C)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


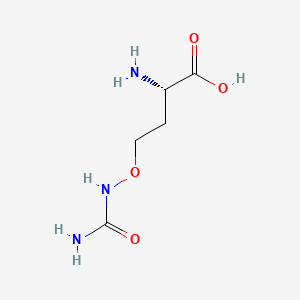
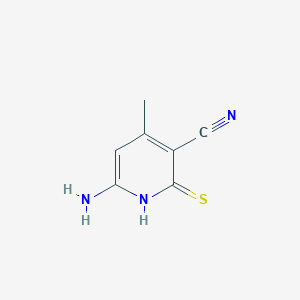
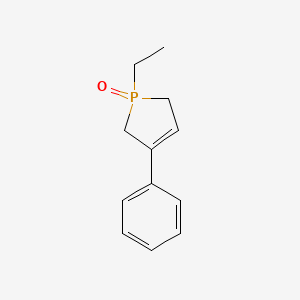
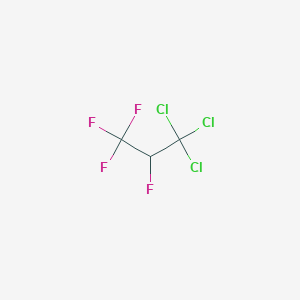

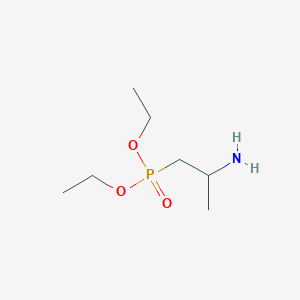
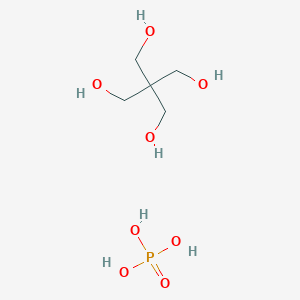

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

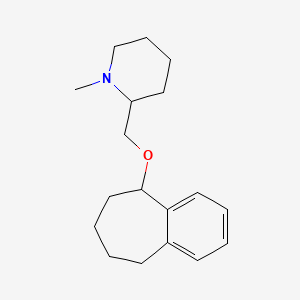
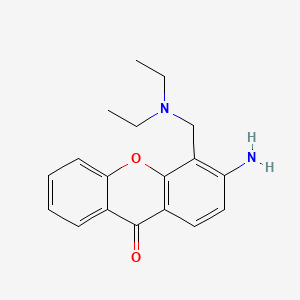
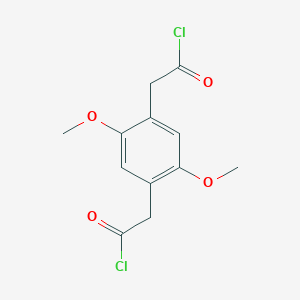
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
